molecular formula C9H9Br B15296916 7-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene

7-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene

Katalognummer: B15296916
Molekulargewicht: 197.07 g/mol
InChI-Schlüssel: DKGHEEFGNFGYNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Bromomethyl)bicyclo[420]octa-1,3,5-triene is a chemical compound with the molecular formula C8H7Br It is a derivative of bicyclo[420]octa-1,3,5-triene, where a bromomethyl group is attached to the seventh carbon atom of the bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene typically involves the bromination of bicyclo[4.2.0]octa-1,3,5-triene. One common method is to react bicyclo[4.2.0]octa-1,3,5-triene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

7-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Wissenschaftliche Forschungsanwendungen

7-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene largely depends on the specific reactions it undergoes. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different functional groups. The molecular targets and pathways involved would vary based on the specific application and the nature of the reaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without the bromomethyl group.

    3,4-Bis(bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene: A derivative with two bromomethyl groups.

    Bicyclo[4.2.0]octa-1,3,5-trien-7-one: A ketone derivative of the bicyclic structure.

Uniqueness

7-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.

Eigenschaften

Molekularformel

C9H9Br

Molekulargewicht

197.07 g/mol

IUPAC-Name

7-(bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene

InChI

InChI=1S/C9H9Br/c10-6-8-5-7-3-1-2-4-9(7)8/h1-4,8H,5-6H2

InChI-Schlüssel

DKGHEEFGNFGYNL-UHFFFAOYSA-N

Kanonische SMILES

C1C(C2=CC=CC=C21)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.